(1Z)-N'-{[(4-tert-butylphenyl)carbonyl]oxy}-2-(4-chlorophenyl)ethanimidamide
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Overview
Description
(Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of amino, chlorophenyl, and tert-butylbenzoate groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE typically involves the following steps:
Formation of the Amino Group: The amino group is introduced through a reaction involving an appropriate amine precursor.
Chlorophenyl Group Addition: The chlorophenyl group is added via a substitution reaction, often using a chlorinated benzene derivative.
Ethylenediamine Linkage: The ethylenediamine linkage is formed through a condensation reaction between the amino group and the chlorophenyl group.
Tert-Butylbenzoate Addition: The final step involves the esterification of the compound with tert-butylbenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or platinum.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-METHYLBENZOATE
- (Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE
Uniqueness
(Z)-[1-AMINO-2-(4-CHLOROPHENYL)ETHYLIDENE]AMINO 4-TERT-BUTYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butylbenzoate moiety, in particular, may enhance its stability and solubility compared to similar compounds.
Properties
Molecular Formula |
C19H21ClN2O2 |
---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] 4-tert-butylbenzoate |
InChI |
InChI=1S/C19H21ClN2O2/c1-19(2,3)15-8-6-14(7-9-15)18(23)24-22-17(21)12-13-4-10-16(20)11-5-13/h4-11H,12H2,1-3H3,(H2,21,22) |
InChI Key |
XWDWWYWNSNLOIA-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)Cl)\N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)ON=C(CC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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